Physicochemical Differentiation: XLogP3 and TPSA Comparison of 3-Methoxymethyl vs. 3-Methyl vs. 3-Unsubstituted Indole-2-carboxylates
3-(Methoxymethyl)-1H-indole-2-carboxylic acid exhibits a computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 62.3 Ų [1]. Compared to 3-methyl-indole-2-carboxylic acid (XLogP3 estimated ~2.0-2.2) and 3-unsubstituted indole-2-carboxylic acid (XLogP3 estimated ~1.3-1.5), the methoxymethyl substituent provides intermediate lipophilicity while introducing an additional hydrogen bond acceptor (ether oxygen) absent in the 3-methyl analog [2]. This profile positions the compound in favorable drug-like chemical space for oral bioavailability prediction per Lipinski and Veber guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 62.3 Ų |
| Comparator Or Baseline | 3-Methyl-indole-2-carboxylic acid: XLogP3 estimated 2.0-2.2, TPSA ~53 Ų; 3-Unsubstituted indole-2-carboxylic acid: XLogP3 estimated 1.3-1.5, TPSA ~53 Ų (estimates based on structural analogs; direct experimental data unavailable) |
| Quantified Difference | ΔXLogP3 ≈ -0.4 to -0.6 vs. 3-methyl; ΔTPSA = +9.3 Ų vs. both comparators due to ether oxygen |
| Conditions | Computed properties (XLogP3 algorithm); no experimental logP/logD measurements identified |
Why This Matters
The distinct lipophilicity and hydrogen bonding profile may translate to different membrane permeability, solubility, and protein binding characteristics relative to simpler 3-alkyl or unsubstituted analogs, affecting downstream biological assay interpretation.
- [1] Kuujia.com. CAS 2792186-09-3: 3-(Methoxymethyl)-1H-indole-2-carboxylic acid. Computed Properties section. PubChem CID: 54375862. View Source
- [2] Broadbent TA, Broadbent HS. The Chemistry and Pharmacology of Indole-3-Carbinol (Indole-3-Methanol) and 3-(Methoxymethyl)indole. [Part I]. Current Medicinal Chemistry, 1998, 5(5), 337-366. View Source
